3-Methyl-4-(thiomorpholin-4-yl)aniline
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Overview
Description
Preparation Methods
The synthesis of 3-Methyl-4-(thiomorpholin-4-yl)aniline involves several steps. One common method includes the reaction of 3-methyl-4-nitroaniline with thiomorpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Methyl-4-(thiomorpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into its reduced forms.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-Methyl-4-(thiomorpholin-4-yl)aniline can be compared with other similar compounds, such as:
3-Methoxy-4-(morpholin-4-yl)aniline: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
3-[(thiomorpholin-4-yl)methyl]aniline: This compound has a thiomorpholine group attached via a methylene bridge, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-methyl-4-thiomorpholin-4-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWKDMQTVZABID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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